molecular formula C6H9N3O3 B14690419 Sydnone, 3-morpholino- CAS No. 27430-81-5

Sydnone, 3-morpholino-

Cat. No.: B14690419
CAS No.: 27430-81-5
M. Wt: 171.15 g/mol
InChI Key: SNYYAQOZQVWIDC-UHFFFAOYSA-N
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Description

Sydnone, 3-morpholino- is a heterocyclic compound belonging to the sydnone family, which are mesoionic compounds. These compounds are characterized by their unique structure, which includes a five-membered ring containing nitrogen and oxygen atoms. Sydnone, 3-morpholino- is known for its biological activities and its ability to act as a nitric oxide donor, making it significant in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sydnone, 3-morpholino- typically involves the reaction of N-nitroso-N-phenylglycine with acetic anhydride. This reaction forms the sydnone ring structure. A mechanochemical approach, such as ball-milling, has been developed to synthesize sydnones efficiently. This method avoids purification steps and reduces the use of organic solvents .

Industrial Production Methods

Industrial production of sydnone, 3-morpholino- often employs solvent-free mechanochemical methods. These methods are not only efficient but also environmentally friendly, as they minimize the use of harmful solvents and reduce waste .

Chemical Reactions Analysis

Types of Reactions

Sydnone, 3-morpholino- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products.

    Reduction: Reduction reactions can modify its structure and properties.

    Substitution: Sydnone, 3-morpholino- can participate in substitution reactions, where one of its atoms is replaced by another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include sulfur, mercury, and boron compounds. For example, sulfur can form unstable sydnone imine sulfides, which can be stabilized by forming methyl thioethers or methyl sulfoxides .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, reactions with sulfur can produce methyl thioethers and methyl sulfoxides .

Mechanism of Action

The mechanism of action of sydnone, 3-morpholino- involves its ability to release nitric oxide. This release can affect various molecular targets and pathways, including the inhibition of human neutrophil degranulation. The compound’s effects are not mediated by cyclic GMP, nitric oxide, or peroxynitrite, but rather by the formation of stable active metabolites .

Comparison with Similar Compounds

Similar Compounds

    Molsidomine: Another sydnone derivative used as a nitric oxide donor.

    Feprosidnine: A sydnone derivative with similar biological activities.

    Linsidomine: Known for its vasodilatory effects.

Uniqueness

Sydnone, 3-morpholino- is unique due to its specific structure and ability to release nitric oxide in a controlled manner. This makes it particularly valuable in research and therapeutic applications compared to other similar compounds .

Properties

CAS No.

27430-81-5

Molecular Formula

C6H9N3O3

Molecular Weight

171.15 g/mol

IUPAC Name

3-morpholin-4-yloxadiazol-3-ium-5-olate

InChI

InChI=1S/C6H9N3O3/c10-6-5-9(7-12-6)8-1-3-11-4-2-8/h5H,1-4H2

InChI Key

SNYYAQOZQVWIDC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1[N+]2=NOC(=C2)[O-]

Origin of Product

United States

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